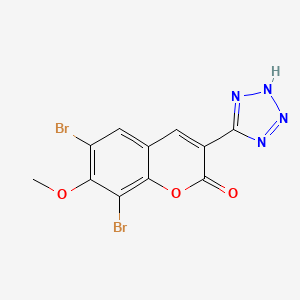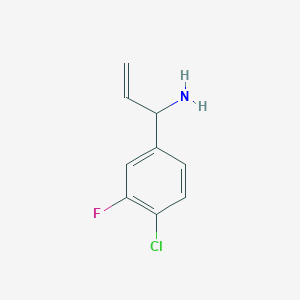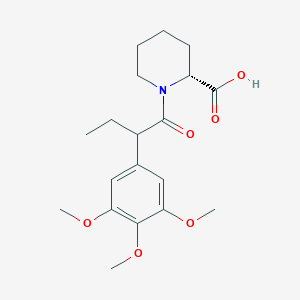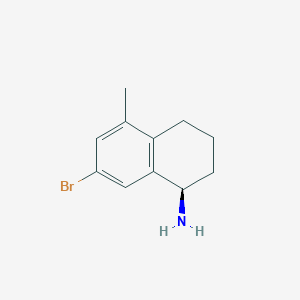
(R)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 5th position, and an amine group at the 1st position on the tetrahydronaphthalene ring. It is a chiral molecule, with the ®-configuration indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps:
Methylation: The methyl group can be introduced at the 5th position through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: The reduction of the naphthalene ring to a tetrahydronaphthalene ring can be carried out using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Industrial Production Methods
Industrial production of ®-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the amine group may be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Substitution: Formation of 7-substituted derivatives such as 7-hydroxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
科学的研究の応用
Chemistry
In chemistry, ®-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions. Its chiral nature makes it valuable for investigating enantioselective processes and the role of chirality in biological systems.
Medicine
In medicinal chemistry, ®-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may serve as a precursor for the development of pharmaceutical agents. Its structural features can be modified to enhance biological activity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it a versatile intermediate for various applications.
作用機序
The mechanism of action of ®-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with target proteins, while the bromine atom and methyl group contribute to hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with the opposite configuration.
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group at the 5th position.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom at the 7th position.
Uniqueness
®-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of functional groups and chiral configuration. This uniqueness allows for distinct reactivity and interactions compared to its similar compounds, making it valuable for specialized applications in research and industry.
特性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC名 |
(1R)-7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |
InChIキー |
KZHWVUXPBOOSIZ-LLVKDONJSA-N |
異性体SMILES |
CC1=CC(=CC2=C1CCC[C@H]2N)Br |
正規SMILES |
CC1=CC(=CC2=C1CCCC2N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



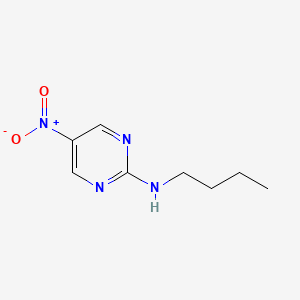
![tert-Butyl7-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13047655.png)
![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047662.png)

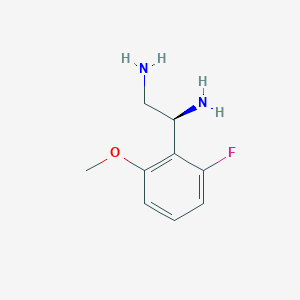
![(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl](/img/structure/B13047685.png)
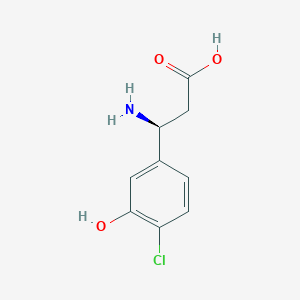
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride](/img/structure/B13047692.png)
